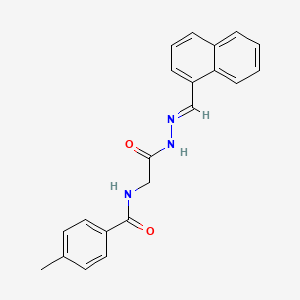
4-Methyl-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with a naphthylmethylene hydrazino group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 1-naphthaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or naphthylmethylene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or naphthyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Methyl-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests possible activity as an anti-inflammatory or anticancer agent, although specific studies are required to confirm these effects.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 4-Methyl-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide exerts its effects involves interactions with specific molecular targets. The hydrazino group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The benzamide moiety may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2-(2-(2-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide
- 4-Methyl-N-(2-(2-(3-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide
- 4-Methyl-N-(2-(2-(4-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
4-Methyl-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide stands out due to its specific naphthylmethylene substitution, which may confer unique binding properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
767335-66-0 |
|---|---|
Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-methyl-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C21H19N3O2/c1-15-9-11-17(12-10-15)21(26)22-14-20(25)24-23-13-18-7-4-6-16-5-2-3-8-19(16)18/h2-13H,14H2,1H3,(H,22,26)(H,24,25)/b23-13+ |
InChI Key |
RRJHBHUDJRYWTJ-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


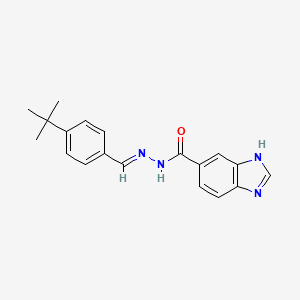

![5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12002777.png)

![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12002797.png)
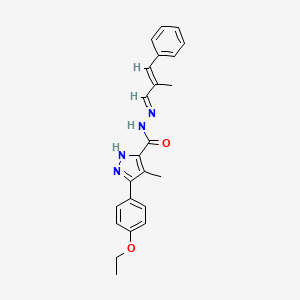
![1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-](/img/structure/B12002807.png)
![[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-](/img/structure/B12002814.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12002819.png)

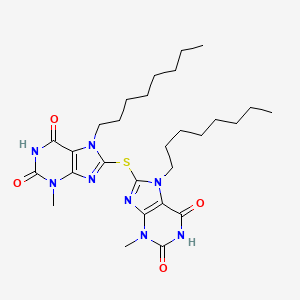

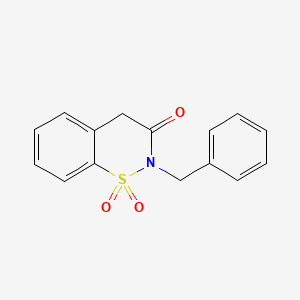
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12002858.png)
